tert-Butyl 5-azaspiro[3.5]nonan-8-ylcarbamate
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Overview
Description
Tert-Butyl 5-azaspiro[3.5]nonan-8-ylcarbamate is a chemical compound with the molecular formula C13H24N2O2 . It has a molecular weight of 240.35 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H24N2O2/c1-12(2,3)17-11(16)15-10-5-8-14-13(9-10)6-4-7-13/h10,14H,4-9H2,1-3H3,(H,15,16) . This indicates the presence of a spiro ring structure in the molecule, which is a common feature in many biologically active compounds.Physical and Chemical Properties Analysis
This compound is a powder at room temperature .Scientific Research Applications
Synthetic Routes and Chemical Space Exploration
The research into tert-Butyl 5-azaspiro[3.5]nonan-8-ylcarbamate and related compounds primarily focuses on synthetic methodologies and the exploration of novel chemical spaces. One study elaborates on efficient and scalable synthetic routes to a closely related compound, tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, which is useful for further selective derivation. This compound serves as a gateway to novel compounds that access chemical spaces complementary to piperidine ring systems, highlighting its potential in drug discovery and chemical biology (Meyers et al., 2009).
Protecting Group Applications
Another facet of research involves the development of new reagents for the introduction of protective groups to amines. For instance, tert-butyl (2,4-dioxo-3-azaspiro [5,5] undecan-3-yl) carbonate (Boc-OASUD) has been described as a novel reagent for preparing N-Boc-amino acids. This compound reacts with amino acids and their esters at room temperature in the presence of a base, providing a better alternative to existing reagents due to its stability and ease of use, thereby facilitating the synthesis of protected amino acids and their esters (Rao et al., 2017).
Drug Discovery and Medicinal Chemistry
The innovative scaffolds, such as 6-azaspiro[4.3]alkanes, synthesized from four-membered-ring ketones, represent another critical area of application. These scaffolds, including those related to this compound, are crucial in drug discovery efforts. The key transformation involves the reaction between electron-deficient exocyclic alkenes and an in-situ generated N-benzylazomethine ylide, illustrating the compound's role in generating new molecular frameworks with potential pharmacological activities (Chalyk et al., 2017).
Safety and Hazards
The compound is classified as a danger according to its safety information. It has hazard statements H315, H318, and H335, indicating that it can cause skin irritation, serious eye damage, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, and wearing protective gloves/protective clothing/eye protection/face protection .
Properties
IUPAC Name |
tert-butyl N-(5-azaspiro[3.5]nonan-8-yl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-10-5-8-14-13(9-10)6-4-7-13/h10,14H,4-9H2,1-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTMJBUVQKIEMFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCNC2(C1)CCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1934568-59-8 |
Source
|
Record name | tert-butyl N-{5-azaspiro[3.5]nonan-8-yl}carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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